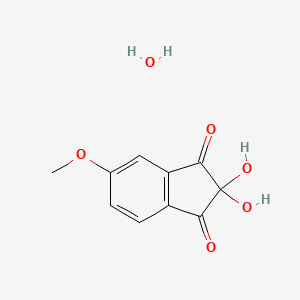

2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate

Overview

Description

“2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate”, also known as 5-Methoxyninhydrin, is a chemical compound with the empirical formula C10H8O5 . It has a molecular weight of 208.17 (anhydrous basis) . This compound is used in the realm of organic synthesis and pharmaceutical artifacts .

Physical and Chemical Properties Analysis

The melting point of “this compound” is 126-129 °C (lit.) . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Gas Hydrates in Food Technology

Research on gas hydrates, particularly carbon dioxide (CO2) hydrates, has shown promising applications in food technology, such as in the concentration of juices, desalination, carbonation, and food preservation. Studies have demonstrated that CO2 hydrate can effectively concentrate orange juice and tomato juice, highlighting the potential of hydrate technology in enhancing food processing and preservation methods. The kinetic properties of hydrates and their role in food applications suggest a need for further exploration to validate the sustainability and efficacy of this technology in food research (S. Srivastava, B. Hitzmann, & V. Zettel, 2021).

Furan Derivatives from Biomass

The conversion of plant biomass into furan derivatives represents an important area of research, with 5-Hydroxymethylfurfural (HMF) identified as a key platform chemical. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, offer potential alternatives to non-renewable hydrocarbon sources for the chemical industry. These compounds can be used in the production of monomers, polymers, fuels, and other chemicals, suggesting a broad range of applications in sustainable material science and engineering (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Blood Compatibility and Hydrated Polymers

Studies have explored the blood compatibility of certain polymers, such as poly(2-methoxyethyl acrylate) (PMEA), by examining the structure of water in hydrated forms of these materials. Understanding the interactions between hydrated polymers and biological components can inform the development of biocompatible materials for medical applications. The research suggests that the unique water structure associated with these polymers plays a crucial role in their compatibility with blood, opening avenues for their use in biomedical devices and implants (Masaru Tanaka & A. Mochizuki, 2010).

Hydrate Formation for Separation Processes

The formation of gas hydrates has been explored as a novel separation technology, showing potential for energy-efficient and sustainable separation processes. This approach could be particularly relevant for the separation of gases and other components in industrial applications. The research highlights the importance of hydrate formation in enabling separations that are challenging with traditional methods, suggesting an area where compounds with specific hydrate-forming capabilities could play a role (Ali Eslamimanesh, A. Mohammadi, D. Richon, P. Naidoo, & D. Ramjugernath, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a clearer picture of these effects .

Properties

IUPAC Name |

2,2-dihydroxy-5-methoxyindene-1,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5.H2O/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11;/h2-4,13-14H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNQFAORHHCTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

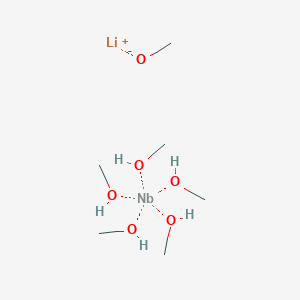

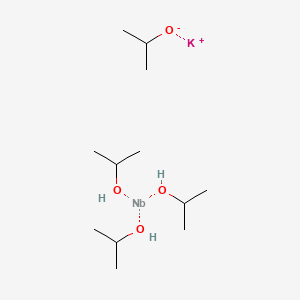

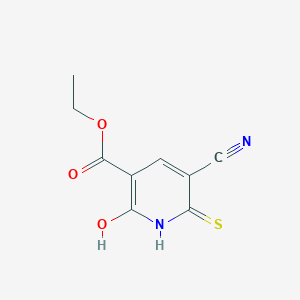

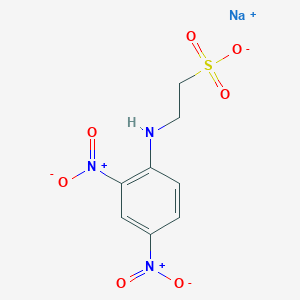

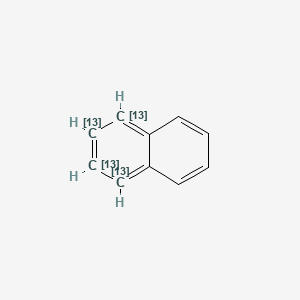

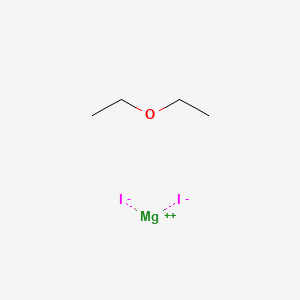

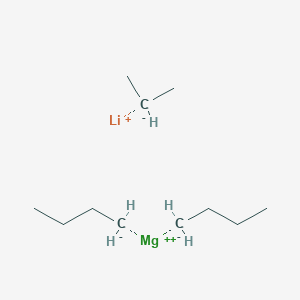

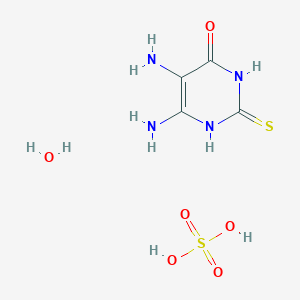

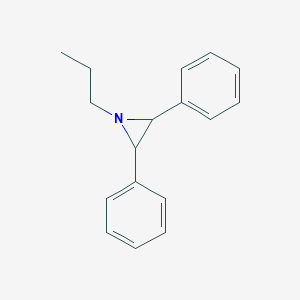

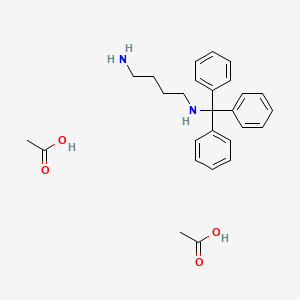

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

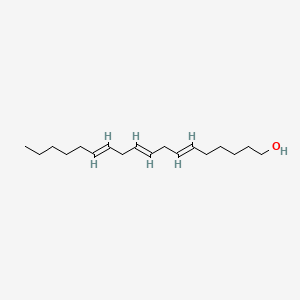

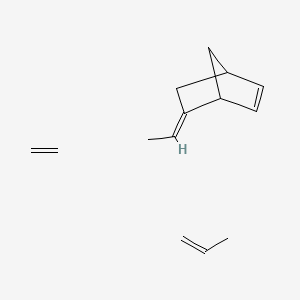

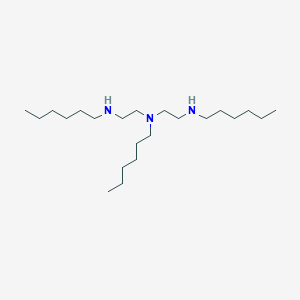

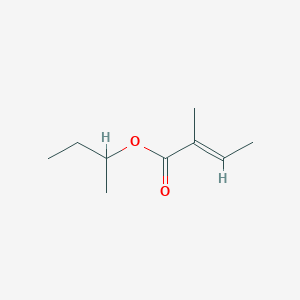

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.